1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine
Overview
Description
The compound “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The molecular structure of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine” can be found in various databases . The InChI code for this compound is1S/C10H13N5.2ClH/c1-7-4-9-10 (14-5-8 (11)6-14)12-2-3-15 (9)13-7;;/h2-4,8H,5-6,11H2,1H3;2*1H
. Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine” can be found in various databases . The molecular weight of this compound is 231.297 Da .Scientific Research Applications
Anticancer Research
Compounds with a pyrazolo[1,5-a]pyrazine structure have been studied for their potential in anticancer therapy . They have been synthesized and screened for their ability to inhibit cancer cell growth .
Photobleaching Performance
These compounds have also been evaluated for their photobleaching performance , which is crucial in fluorescence microscopy and other imaging techniques. Their stability under continuous light exposure makes them candidates for use as commercial probes .
Inhibitory Activity
Another application is in the discovery of compounds with significant inhibitory activity against certain targets, which could lead to the development of new drugs. For example, some pyrazolo[1,5-a]pyrimidines have shown promising results compared to control drugs in studies .
Material Characterization
The structural characterization of these compounds, such as through X-ray powder diffraction , is essential for understanding their properties and potential applications in various fields .
Chemical Synthesis
There is also research into the synthesis of derivatives of methylpyrazolo[1,5-a]pyrazine compounds, which can lead to the development of new chemical entities with various applications .
properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-6-10-11(13-3-5-16(10)14-8)15-4-2-9(12)7-15/h3,5-6,9H,2,4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGQCASBMGSCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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